N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(diethylamino)ethyl)oxalamide
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(diethylamino)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a benzodioxole moiety linked to an oxalamide core and a diethylaminoethyl side chain. This compound belongs to a broader class of oxalamides, which are notable for their structural versatility and applications in flavoring agents, pharmaceuticals, and biochemical research. For instance, oxalamides like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) are potent umami agonists , suggesting that the benzodioxole and diethylaminoethyl substituents in the target compound may confer unique receptor-binding or metabolic stability traits.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(diethylamino)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-3-18(4-2)8-7-16-14(19)15(20)17-11-5-6-12-13(9-11)22-10-21-12/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHERXMJODLLRHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(diethylamino)ethyl)oxalamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a cyclization reaction of catechol with formaldehyde.
Attachment of the oxalamide group: The oxalamide group can be introduced via a condensation reaction between an appropriate amine and oxalyl chloride.
Coupling of the diethylaminoethyl group: This step involves the reaction of the intermediate with diethylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(diethylamino)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The diethylaminoethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinones derived from the benzo[d][1,3]dioxole moiety.
Reduction: Amines resulting from the reduction of the oxalamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(diethylamino)ethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive moieties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(diethylamino)ethyl)oxalamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes or receptors, while the oxalamide group may form hydrogen bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Metabolic Comparison
| Parameter | Target Compound | S336 | K-16 (Acetamide) |
|---|---|---|---|
| Core Structure | Oxalamide | Oxalamide | Acetamide |
| Aromatic Group | Benzo[d][1,3]dioxol-5-yl | 2,4-Dimethoxybenzyl | Benzo[d][1,3]dioxol-5-yl |
| Side Chain | Diethylaminoethyl | Pyridin-2-ylethyl | Benzylthio |
| Metabolic Stability | High (resists hydrolysis) | Moderate (oxidative metabolism) | High (resists hydrolysis) |
| Key Application | Hypothesized flavor agent | Umami flavor enhancer | Plant growth modulator |
Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(diethylamino)ethyl)oxalamide is a compound with potential biological activity that has garnered interest in various research contexts. This article synthesizes current knowledge regarding its biological effects, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to an oxalamide structure through a diethylaminoethyl side chain. This unique configuration may contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 342.38 g/mol.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the oxalamide bond.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar benzodioxole derivatives. For instance, compounds with related structures demonstrated significant antifungal activity against pathogens like Candida species, with minimum inhibitory concentrations (MICs) ranging from 30 to 35 µg/mL . While specific data on this compound is limited, its structural relatives suggest potential efficacy against microbial infections.
Antidiabetic Potential
Research into benzodioxole derivatives has also highlighted their potential as α-amylase inhibitors, which are crucial for managing diabetes by slowing carbohydrate digestion. For example, compounds derived from this class exhibited IC50 values as low as 0.68 µM against α-amylase . Given its structural similarities, this compound may exhibit comparable antidiabetic properties.
Cytotoxicity Studies
Cytotoxicity assessments on related compounds have shown varying effects on cancer cell lines. Notably, certain derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells . This selectivity is critical for developing therapeutic agents with fewer side effects.
Case Studies and Research Findings
Several studies have explored the biological activities of benzodioxole derivatives:
- Antifungal Activity : A series of benzodioxole derivatives were tested against Candida albicans and Cryptococcus neoformans, revealing promising antifungal activity (MIC values around 30 μg/mL) .
- Antidiabetic Effects : Compounds similar to this compound were evaluated for their ability to inhibit α-amylase in vitro and showed significant inhibition with IC50 values indicating strong potential for diabetes management .
- Cytotoxicity : In vitro studies indicated that certain derivatives had low cytotoxicity towards normal cell lines while effectively inhibiting cancer cell proliferation at concentrations that suggest therapeutic relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
